2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
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Description
Scientific Research Applications
Coordination Chemistry and Ligand Design
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been extensively explored. These compounds serve as versatile ligands, offering both advantages and disadvantages compared to terpyridines. They have been utilized to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, their coordination chemistry has led to the development of complexes with potential in catalysis and materials science (Halcrow, 2014).
Luminescence and Photophysical Properties
These compounds have also found applications in the study of luminescence and photophysical properties. For instance, the back-to-back ligand design featuring dipyrazolylpyridine and dipicolylamine metal-binding domains has facilitated the development of complexes that exhibit significant luminescence. Such studies have implications for the design of new luminescent materials and sensors (Tovee et al., 2010).
Catalysis
In the realm of catalysis, 2,6-bis(pyrazolyl)pyridines and their derivatives have been investigated for their potential as catalysts in various reactions. The development of nickel(II) and chromium(III) complexes based on these ligands has been explored for ethylene oligomerization and polymerization reactions. These studies have revealed that such complexes can act as highly efficient catalysts, offering insights into the design of new catalytic systems for industrial applications (Nyamato et al., 2016); (Hurtado et al., 2009).
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-4-14-16(5-6)8-3-1-2-7(15-8)9(11,12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRCNDFTITVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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